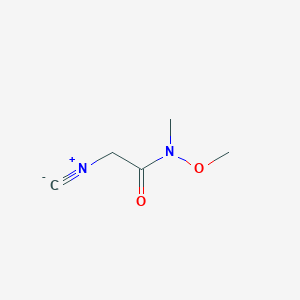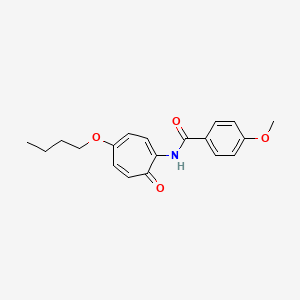
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide: is a complex organic compound with a unique structure that combines a cycloheptatrienone ring with a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the cycloheptatrienone ring. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the butoxy and methoxy groups. The final step involves the formation of the amide bond between the cycloheptatrienone derivative and 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential medicinal properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-butoxy-2-[4-(4-butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one
Uniqueness
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
192514-77-5 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H21NO4/c1-3-4-13-24-16-9-11-17(18(21)12-10-16)20-19(22)14-5-7-15(23-2)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,21,22) |
InChI Key |
BDKDASKECDVFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C(=O)C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


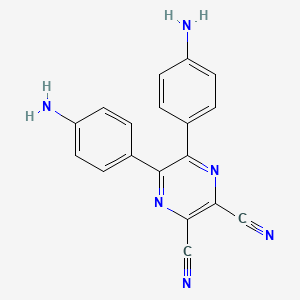
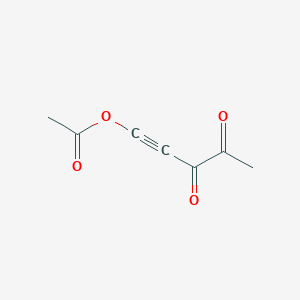
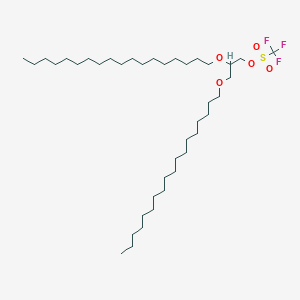
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)

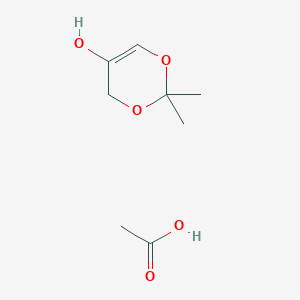
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
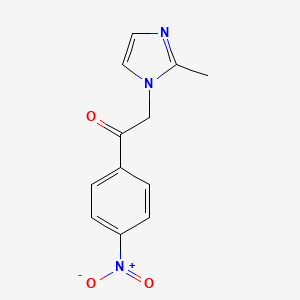
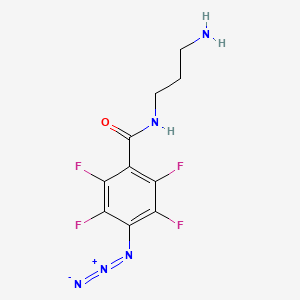
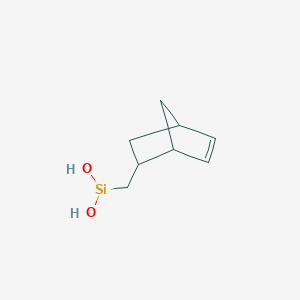
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
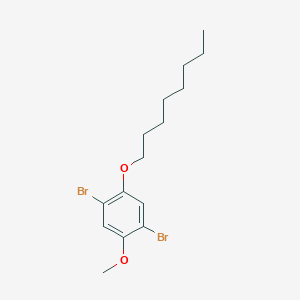
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
